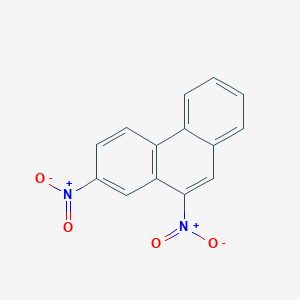
2,10-Dinitrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,10-Dinitrophenanthrene (2,10-DNP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique chemical and physical properties. 2,10-DNP is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, benzene, and chloroform. This compound has a molecular formula of C14H8N2O4 and a molecular weight of 268.22 g/mol.
作用機序
The mechanism of action of 2,10-Dinitrophenanthrene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular structures such as DNA, proteins, and lipids. This oxidative stress can lead to cell death and tissue damage.
生化学的および生理学的効果
Studies have shown that exposure to 2,10-Dinitrophenanthrene can cause a range of biochemical and physiological effects in living organisms. These effects include the induction of oxidative stress, DNA damage, inflammation, and apoptosis. In addition, 2,10-Dinitrophenanthrene has been shown to disrupt cellular signaling pathways and alter gene expression patterns.
実験室実験の利点と制限
One of the main advantages of using 2,10-Dinitrophenanthrene in lab experiments is its stability and solubility in organic solvents. This makes it easy to handle and use in a wide range of experimental setups. However, one limitation of using 2,10-Dinitrophenanthrene is its potential toxicity and environmental hazards. Careful handling and disposal procedures must be followed to prevent harm to researchers and the environment.
将来の方向性
There are many future directions for research on 2,10-Dinitrophenanthrene. One area of interest is the development of new synthetic methods for producing this compound and its derivatives. Another area of research is the investigation of the mechanisms by which 2,10-Dinitrophenanthrene induces oxidative stress and DNA damage. Additionally, there is a need for more studies on the environmental fate and toxicity of 2,10-Dinitrophenanthrene and other PAHs. Finally, further research is needed to explore the potential therapeutic applications of 2,10-Dinitrophenanthrene and its derivatives in the treatment of cancer and other diseases.
合成法
The synthesis of 2,10-Dinitrophenanthrene involves the nitration of phenanthrene, which is a common PAH. The nitration reaction is typically carried out using a mixture of nitric acid and sulfuric acid as the nitrating agent. The reaction yields a mixture of nitrophenanthrenes, which can be separated and purified using column chromatography. The final product, 2,10-Dinitrophenanthrene, is obtained as a yellow crystalline solid.
科学的研究の応用
2,10-Dinitrophenanthrene has a wide range of scientific research applications, particularly in the fields of organic chemistry, biochemistry, and toxicology. This compound is commonly used as a model compound for studying the behavior of PAHs in the environment and their effects on living organisms. 2,10-Dinitrophenanthrene is also used as a standard reference material for analytical chemistry and as a fluorescent probe for studying protein-ligand interactions.
特性
CAS番号 |
159092-71-4 |
|---|---|
製品名 |
2,10-Dinitrophenanthrene |
分子式 |
C14H8N2O4 |
分子量 |
268.22 g/mol |
IUPAC名 |
2,10-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)10-5-6-12-11-4-2-1-3-9(11)7-14(16(19)20)13(12)8-10/h1-8H |
InChIキー |
GREJVCGMAWZPOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=CC2=C1)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=CC2=C1)[N+](=O)[O-] |
その他のCAS番号 |
159092-71-4 |
同義語 |
2,10-DINITROPHENANTHRENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)
![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)
![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)
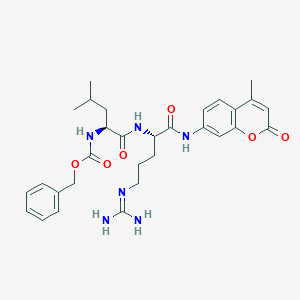



![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)


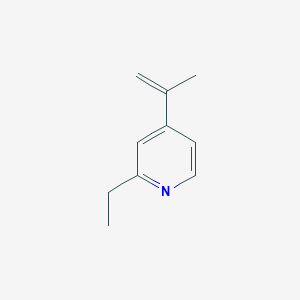
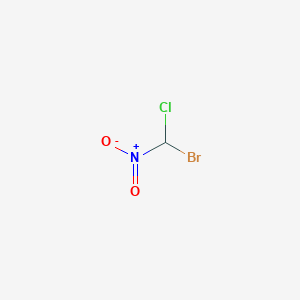
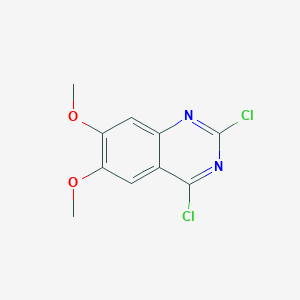
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)